molecular formula C9H9BrN2O B2400468 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1783487-69-3

7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2400468
CAS No.: 1783487-69-3
M. Wt: 241.088
InChI Key: IGSLUAVKYIONOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxalin-2-one include other quinoxaline derivatives such as:

These compounds share structural similarities but may exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties .

Properties

IUPAC Name

7-bromo-1-methyl-3,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSLUAVKYIONOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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